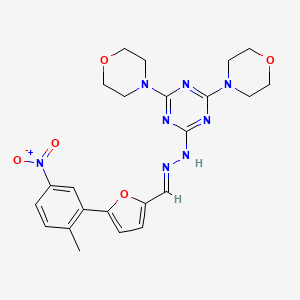
2,5-dimethyl-N-1-naphthylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-1-naphthylbenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is an organic compound that belongs to the class of benzamides. This compound has been used in various studies related to the nervous system, cancer, and other biological processes.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-1-naphthylbenzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition can lead to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. This compound has also been found to have a potential protective effect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-dimethyl-N-1-naphthylbenzamide in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5-dimethyl-N-1-naphthylbenzamide. One of the areas that require further investigation is the mechanism of action of this compound. Further studies are needed to understand the exact mechanism by which this compound exerts its potential therapeutic effects. Another area that requires further investigation is the potential use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to determine the efficacy and safety of this compound in humans.
Conclusion:
In conclusion, this compound is a valuable compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. With further research, this compound may prove to be a valuable therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,5-dimethyl-N-1-naphthylbenzamide involves the reaction of 2,5-dimethylaniline with 1-naphthoyl chloride in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-1-naphthylbenzamide has been used in various scientific research studies due to its unique properties. It has been used in studies related to the nervous system, cancer, and other biological processes. This compound has been found to have a potential therapeutic effect against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2,5-dimethyl-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-13-10-11-14(2)17(12-13)19(21)20-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZSBGIORXTRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)


![methyl [4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5887796.png)
![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)



![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)

![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)

